Benzylaspartic acid

描述

The exact mass of the compound N-Benzyl-DL-aspartic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163081. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Excitatory Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

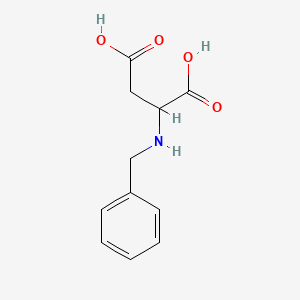

Structure

3D Structure

属性

IUPAC Name |

2-(benzylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-10(14)6-9(11(15)16)12-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSKSWSMXZYPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307665 | |

| Record name | N-(Phenylmethyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5555-22-6 | |

| Record name | N-(Phenylmethyl)aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5555-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5555-22-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Phenylmethyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BV23TSD8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-benzyl-DL-aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-DL-aspartic acid is a derivative of the non-essential amino acid, aspartic acid. The introduction of a benzyl group to the nitrogen atom imparts specific chemical and physical properties that make it a compound of interest in various fields, including synthetic organic chemistry and pharmacology. This guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and analytical characterization of N-benzyl-DL-aspartic acid.

Chemical and Physical Properties

N-benzyl-DL-aspartic acid is a white solid under standard conditions. Its chemical structure consists of a benzyl group attached to the amino group of DL-aspartic acid, which is a racemic mixture of D- and L-aspartic acid. This modification influences its solubility, reactivity, and potential biological interactions.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | White solid | - |

| Melting Point | 194-197 °C (with decomposition) | [1] |

| Boiling Point (Predicted) | 376.7 ± 37.0 °C | [1] |

| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.13 ± 0.23 | - |

| CAS Number | 5555-22-6 | [1][2] |

Synonyms: N-(phenylmethyl)-DL-aspartic acid, (±)-N-(Phenylmethyl)aspartic acid[1].

Experimental Protocols

Synthesis of N-benzyl-DL-aspartic Acid

Several methods for the synthesis of N-benzyl-DL-aspartic acid have been reported. A common approach involves the reaction of a suitable aspartic acid derivative with a benzylating agent. Below is a representative protocol adapted from literature procedures.

Method 1: From DL-Aspartic Acid and Benzyl Bromide

This method involves the direct N-benzylation of DL-aspartic acid.

Materials:

-

DL-Aspartic acid

-

Benzyl bromide

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve DL-aspartic acid in an aqueous solution of sodium carbonate.

-

To this solution, add benzyl bromide dropwise with vigorous stirring.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the crude N-benzyl-DL-aspartic acid.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-benzyl-DL-aspartic acid.

-

Dry the purified product under vacuum.

Purification and Analysis

Purification of N-benzyl-DL-aspartic acid is typically achieved through recrystallization. The purity of the compound can be assessed using techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of N-benzyl-DL-aspartic acid are limited, its structural similarity to aspartic acid and other N-substituted amino acids suggests potential interactions with excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) receptor[3]. Aspartic acid itself is an excitatory neurotransmitter in the central nervous system[3]. N-substituted derivatives can act as agonists or antagonists at these receptors, thereby modulating neuronal activity.

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory[3]. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine[3]. It is plausible that N-benzyl-DL-aspartic acid could interact with the glutamate binding site on the NMDA receptor.

Proposed Signaling Pathway for NMDA Receptor Modulation

The following diagram illustrates a hypothetical signaling pathway involving the interaction of N-benzyl-DL-aspartic acid with the NMDA receptor.

Experimental Workflow for Biological Activity Assessment

To investigate the biological activity of N-benzyl-DL-aspartic acid, a series of in vitro and in vivo experiments can be conducted. The following diagram outlines a logical workflow for such an investigation.

Analytical Characterization: Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of N-benzyl-DL-aspartic acid.

Data Presentation: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals | Interpretation |

| ¹H NMR | ~7.3 ppm (multiplet, 5H)~4.0 ppm (multiplet, 1H)~3.8 ppm (singlet, 2H)~2.8 ppm (multiplet, 2H) | Aromatic protons of the benzyl groupα-proton of the aspartic acid moietyMethylene protons of the benzyl groupβ-protons of the aspartic acid moiety |

| ¹³C NMR | ~175 ppm~172 ppm~138 ppm~128-129 ppm~58 ppm~48 ppm~37 ppm | Carboxyl carbonsQuaternary aromatic carbon of the benzyl groupAromatic carbons of the benzyl groupα-carbon of the aspartic acid moietyMethylene carbon of the benzyl groupβ-carbon of the aspartic acid moiety |

| FTIR (cm⁻¹) | ~3300-2500 (broad)~3030~1710~1600, 1495, 1455~1150 | O-H stretch of carboxylic acidsAromatic C-H stretchC=O stretch of carboxylic acidsAromatic C=C stretchesC-N stretch |

| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 222.08 | Deprotonated molecular ion. Fragmentation would likely involve loss of CO₂ (m/z 178) and cleavage of the benzyl group. |

Conclusion

N-benzyl-DL-aspartic acid is a compound with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry methods. While its biological activity is not yet fully characterized, its structural similarity to endogenous neurotransmitters suggests it may be a valuable tool for studying glutamate receptor function. The experimental protocols and analytical data provided in this guide offer a solid foundation for researchers and scientists to further explore the potential of this molecule in drug discovery and development.

References

An In-depth Technical Guide to Benzylaspartic Acid Stereoisomers and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of benzylaspartic acid, their nomenclature, physicochemical properties, and biological significance. Detailed experimental protocols for their synthesis and separation are also included, alongside visualizations of key concepts and biological pathways.

Introduction to this compound Stereoisomers

N-benzylaspartic acid is a derivative of the amino acid aspartic acid, featuring a benzyl group attached to the amino group. The presence of two chiral centers at the α and β carbons of the aspartic acid backbone gives rise to four distinct stereoisomers. Understanding the unique properties and biological activities of each stereoisomer is crucial for applications in medicinal chemistry and drug development.

Nomenclature

The stereochemistry of this compound is defined using two primary nomenclature systems: the Cahn-Ingold-Prelog (R/S) system and the erythro/threo system.

-

(R/S) System: This system assigns an absolute configuration (R or S) to each chiral center based on the priority of the substituents. The four stereoisomers of N-benzylaspartic acid are:

-

(2S,3S)-N-benzylaspartic acid

-

(2R,3R)-N-benzylaspartic acid

-

(2S,3R)-N-benzylaspartic acid

-

(2R,3S)-N-benzylaspartic acid

-

-

Erythro/Threo System: This system describes the relative configuration of the two chiral centers.

-

Erythro isomers: The two identical or similar substituents are on the same side in a Fischer projection. This corresponds to the (2S,3R) and (2R,3S) isomers.

-

Threo isomers: The two identical or similar substituents are on opposite sides in a Fischer projection. This corresponds to the (2S,3S) and (2R,3R) isomers.

-

The relationship between these stereoisomers is illustrated in the diagram below.

Physicochemical Properties

| Property | N-benzyl-DL-aspartic acid | N-benzoyl-DL-aspartic acid |

| Molecular Formula | C₁₁H₁₃NO₄ | C₁₁H₁₁NO₅ |

| Molar Mass | 223.23 g/mol | 237.21 g/mol |

| Melting Point | 194-197 °C (decomposes)[1] | 171-173 °C[2] |

| CAS Number | 5555-22-6 | 17966-68-6 |

Note: The data presented is for the racemic (DL) form. Physicochemical properties such as melting point can differ between enantiomers and diastereomers. Specific rotation is a key differentiating property for enantiomers, but consolidated data for all four stereoisomers of N-benzylaspartic acid is not currently available.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and separation of N-benzylaspartic acid stereoisomers, adapted from established procedures for similar compounds.

Synthesis of N-benzyl-DL-aspartic acid

A common method for the synthesis of N-benzyl-DL-aspartic acid involves the reaction of maleic anhydride with benzylamine. This procedure yields a mixture of diastereomers.

Protocol: (Adapted from Frankel et al., 1952)[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve maleic anhydride in a suitable solvent such as water.

-

Addition of Benzylamine: Slowly add two molar equivalents of benzylamine to the solution. The reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux for approximately 1.5 hours.

-

Isolation of Benzylamine Salt: Upon cooling, the benzylamine salt of N-benzyl-DL-aspartic acid will precipitate. Isolate the salt by filtration.

-

Liberation of the Free Acid: Treat the isolated salt with an aqueous solution of sodium hydroxide.

-

Extraction: Extract the liberated benzylamine with an organic solvent such as ether.

-

Acidification: Acidify the aqueous layer with hydrochloric acid to precipitate the N-benzyl-DL-aspartic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product will be a mixture of erythro and threo diastereomers.

Separation of Diastereomers and Resolution of Enantiomers

The separation of the four stereoisomers is a multi-step process involving the separation of the diastereomeric pairs (erythro and threo) followed by the resolution of the enantiomers within each pair.

3.2.1. Separation of Erythro and Threo Diastereomers

Diastereomers have different physical properties and can often be separated by fractional crystallization or chromatography.

Protocol: Fractional Crystallization

-

Dissolution: Dissolve the mixture of erythro and threo N-benzyl-DL-aspartic acid in a suitable hot solvent system (e.g., ethanol/water).

-

Cooling: Allow the solution to cool slowly. One diastereomer will typically be less soluble and crystallize out first.

-

Isolation: Collect the crystals by filtration.

-

Recrystallization: Recrystallize the solid and the filtrate separately to improve the purity of each diastereomer. The progress of the separation can be monitored by techniques such as NMR spectroscopy or HPLC.

3.2.2. Resolution of Enantiomers

The resolution of the racemic erythro and threo mixtures can be achieved by forming diastereomeric salts with a chiral resolving agent.

Protocol: (Adapted from a procedure for a related compound)[4]

-

Salt Formation: Dissolve the racemic mixture of one of the diastereomers (e.g., threo-N-benzyl-DL-aspartic acid) in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., L-ephedrine).

-

Crystallization: Allow the diastereomeric salts to crystallize. Due to their different solubilities, one salt will preferentially crystallize.

-

Separation: Separate the crystals from the mother liquor by filtration.

-

Liberation of Enantiomers: Treat the separated diastereomeric salts individually with an acid (e.g., HCl) to protonate the aspartic acid derivative and a base to neutralize the resolving agent.

-

Isolation: Isolate the pure enantiomers by extraction and subsequent removal of the solvent.

Biological Significance: Inhibition of the EAAT3 Transporter

Certain stereoisomers of this compound have shown significant biological activity. Notably, L-β-threo-benzyl-aspartate has been identified as a potent and selective inhibitor of the neuronal excitatory amino acid transporter 3 (EAAT3).[4][5] EAAT3 plays a critical role in regulating glutamate levels in the central nervous system.

The inhibition of EAAT3 can impact downstream signaling pathways, including the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[1][6]

The selective inhibition of EAAT3 by specific stereoisomers of this compound highlights the importance of stereochemistry in drug design and development. This selectivity can be exploited to develop targeted therapies for neurological disorders where glutamate transport is dysregulated.

Conclusion

The four stereoisomers of this compound possess distinct spatial arrangements that can lead to different physicochemical properties and biological activities. While detailed quantitative data for each individual stereoisomer remains an area for further investigation, the established methods for the synthesis of the racemic mixture and the principles of diastereomer separation and enantiomeric resolution provide a clear path for their preparation. The discovery of L-β-threo-benzyl-aspartate as a selective inhibitor of the EAAT3 transporter underscores the potential of these compounds as valuable tools in neuroscience research and as starting points for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The substituted aspartate analogue L-beta-threo-benzyl-aspartate preferentially inhibits the neuronal excitatory amino acid transporter EAAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Indolyloxy Functionalized Aspartate Analogs as Inhibitors of the Excitatory Amino Acid Transporters (EAATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-benzyl-L-aspartic Acid: A Technical Overview of Biological Activities and Research Applications

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of N-benzyl-L-aspartic acid's biological activity. Due to the limited direct research on this specific compound, this document also incorporates data from structurally similar molecules, primarily N-benzoyl-L-aspartic acid, to infer potential areas of biological relevance and guide future research.

Introduction

N-benzyl-L-aspartic acid is an N-substituted derivative of the non-essential amino acid L-aspartic acid. While its primary applications to date have been in synthetic chemistry, particularly in peptide synthesis and as a building block for more complex molecules, emerging research on related N-acyl aspartic acid derivatives suggests potential for interesting biological activities. This guide aims to consolidate the available information and provide a framework for its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of N-benzyl-DL-aspartic acid is presented in Table 1. These properties are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Physical Appearance | White solid |

| Melting Point | 194-197°C (decomposes) |

| Predicted pKa | 2.13 ± 0.23 |

| Storage Conditions | Room Temperature |

Synthesis

The synthesis of N-benzyl-L-aspartic acid can be achieved through several synthetic routes. A common approach involves the reductive amination of α-ketosuccinic acid with benzylamine or the direct N-alkylation of L-aspartic acid with a benzyl halide under appropriate conditions.

A generalized synthetic workflow is depicted below:

Figure 1: Generalized synthetic workflow for N-benzyl-L-aspartic acid.

Biological Activity and Potential Applications

Direct studies on the biological activity of N-benzyl-L-aspartic acid are scarce. However, research on the closely related N-benzoyl-L-aspartic acid provides valuable insights into potential therapeutic areas.

Anticancer Activity (Inferred from N-benzoyl-L-aspartic acid)

N-benzoyl-L-aspartic acid has been investigated for its potential as an anticancer agent. It is reported to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. While the exact mechanism is not fully elucidated, it is suggested to involve the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways.

A proposed, though not yet fully detailed, mechanism of action is the inhibition of kinase signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation.

Benzylaspartic acid mechanism of action in enzyme inhibition

An In-depth Technical Guide to the Enzyme Inhibition Mechanisms of Benzylaspartic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action by which this compound and its structural analogs inhibit key enzyme targets. The primary focus is on the well-documented inhibition of metalloproteases, specifically Carboxypeptidase A and Glutamate Carboxypeptidase II, with additional discussion on the reported kinase inhibitory activity of N-benzoyl-L-aspartic acid. This document synthesizes kinetic data, outlines detailed experimental methodologies, and provides visual representations of the underlying molecular interactions and pathways.

This compound analogs, particularly benzylsuccinic acid, are potent inhibitors of Carboxypeptidase A (CPA), a zinc-containing metalloprotease involved in the digestion of proteins. These inhibitors typically function by mimicking the structure of the enzyme's substrate at the transition state.

Mechanism of Action: Competitive Inhibition

(S)-2-Benzylsuccinic acid, a close structural analog of this compound, acts as a potent competitive inhibitor of CPA.[1] The mechanism relies on its ability to bind to the active site of the enzyme, thereby preventing the substrate from binding. Structural studies have revealed that the benzyl group of the inhibitor occupies the large, hydrophobic S1' pocket of the enzyme, which normally accommodates the C-terminal aromatic or branched aliphatic side chain of the substrate.[1] The two carboxylate groups of the inhibitor are positioned to chelate the active site Zn²⁺ ion and interact with other critical residues, such as Arg145 and Glu270, mimicking the tetrahedral transition state of peptide bond hydrolysis.[1][2] This high-affinity binding effectively blocks the catalytic activity of the enzyme.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Benzyl-Protected Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic use of protecting groups is paramount in the intricate field of peptide synthesis. Among these, the benzyl group for the protection of the aspartic acid side chain has been a cornerstone, particularly within the influential Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This technical guide provides a comprehensive overview of the discovery, history, and application of benzyl-protected aspartic acid. It offers an in-depth exploration of detailed experimental protocols for the synthesis of key derivatives, a compilation of relevant quantitative data, and a visualization of the biological significance of peptides synthesized using this essential building block. This document serves as a critical resource for researchers and professionals in peptide chemistry and drug development, enabling a deeper understanding and more effective utilization of this foundational chemical tool.

A Historical Perspective: The Dawn of Modern Peptide Synthesis

The journey to the controlled and efficient synthesis of peptides is a story of chemical ingenuity. A pivotal moment arrived in 1932 when Max Bergmann and his associate Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group for the protection of the α-amino group of amino acids. This was a groundbreaking development that laid the groundwork for modern peptide synthesis by providing a reliable and removable protecting group, a concept that is central to the stepwise construction of peptide chains.

The next great leap came with the advent of Solid-Phase Peptide Synthesis (SPPS) , a revolutionary technique developed by R. Bruce Merrifield in the early 1960s, for which he was awarded the Nobel Prize in Chemistry in 1984. Merrifield's innovation of anchoring the growing peptide chain to a solid support streamlined the synthesis process, allowing for the efficient removal of excess reagents and byproducts by simple filtration.

Within the framework of SPPS, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy emerged as a dominant methodology. This strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable benzyl-based protecting groups for the side chains of trifunctional amino acids, including the carboxyl group of aspartic acid. The use of benzyl esters to protect the side-chain carboxyl group of aspartic acid became a standard practice, preventing its unwanted participation in peptide bond formation.

While pinpointing the single, first-ever publication describing the synthesis of a benzyl ester of aspartic acid for this specific purpose is challenging, its widespread adoption is inextricably linked to the development and popularization of the Boc/Bzl SPPS strategy by Merrifield and his contemporaries.

A notable, albeit tangential, event in the history of aspartic acid-containing peptides was the accidental discovery of the artificial sweetener aspartame in 1965 by James M. Schlatter at G.D. Searle & Co. Aspartame is the methyl ester of the dipeptide L-aspartyl-L-phenylalanine. While its synthesis involves the protection of aspartic acid's functional groups, it highlights the broader importance of manipulating this amino acid in the development of commercially significant molecules.

Synthesis of Benzyl-Protected Aspartic Acid Derivatives: A Technical Guide

The successful incorporation of aspartic acid into a peptide sequence using SPPS necessitates the protection of its side-chain carboxyl group. The benzyl ester is a widely used protecting group for this purpose. Below are detailed protocols for the synthesis of the two most common N-α-protected forms of β-benzyl-L-aspartate.

Synthesis of N-α-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH)

This derivative is a key building block in Boc-based solid-phase peptide synthesis.

Experimental Protocol:

-

Starting Material: L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH).

-

Reaction: To a solution of L-Aspartic acid β-benzyl ester (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, add a base like sodium bicarbonate or triethylamine to adjust the pH to approximately 9-10.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc-anhydride) (1.1 equivalents) portion-wise while maintaining the pH with the addition of base.

-

Allow the reaction to stir at room temperature overnight.

-

Work-up: Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of citric acid or KHSO₄.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Boc-Asp(OBzl)-OH as a white solid.

Quantitative Data for Boc-Asp(OBzl)-OH Synthesis:

| Parameter | Value | Reference |

| Yield | Typically >90% | General synthetic knowledge |

| Purity | >98% (by HPLC) | General synthetic knowledge |

| Melting Point | 103-105 °C | Commercially available data |

| Appearance | White crystalline powder | Commercially available data |

Synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-benzyl ester (Fmoc-Asp(OBzl)-OH)

This derivative is a cornerstone of the widely used Fmoc-based solid-phase peptide synthesis.

Experimental Protocol:

-

Starting Material: L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH).

-

Reaction: Dissolve L-Aspartic acid β-benzyl ester (1 equivalent) in a mixture of acetone and water.

-

Add a base such as sodium bicarbonate to the solution.

-

Cool the mixture in an ice bath.

-

Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in acetone dropwise.

-

Maintain the pH of the reaction mixture between 8.5 and 9.5 by the addition of sodium bicarbonate solution.

-

Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

-

Work-up: Remove the acetone under reduced pressure.

-

Dilute the aqueous solution with water and wash with ether to remove unreacted Fmoc-Cl and byproducts.

-

Acidify the aqueous layer to pH 2 with cold 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purification: The crude product can be purified by crystallization from a suitable solvent like ethyl acetate/hexane to give Fmoc-Asp(OBzl)-OH as a white solid.

Quantitative Data for Fmoc-Asp(OBzl)-OH Synthesis:

| Parameter | Value | Reference |

| Yield | Typically 85-95% | General synthetic knowledge |

| Purity | >99% (by HPLC) | General synthetic knowledge |

| Melting Point | 138-140 °C | Commercially available data |

| Appearance | White powder | Commercially available data |

Deprotection of the Benzyl Ester

The benzyl protecting group is typically removed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin in Boc-based SPPS, or as a separate step in other methodologies.

Common Deprotection Methods:

-

Catalytic Hydrogenolysis: This is a mild and common method for cleaving benzyl esters. The protected peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid) and stirred under a hydrogen atmosphere in the presence of a palladium catalyst (e.g., 10% Pd on carbon).

-

Strong Acid Cleavage: In Boc-SPPS, the benzyl ester is cleaved simultaneously with the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Application in the Synthesis of Bioactive Peptides

Benzyl-protected aspartic acid is a crucial building block in the synthesis of numerous biologically active peptides. Below are two prominent examples.

Enkephalins: Endogenous Opioid Peptides

Enkephalins are pentapeptides that act as endogenous ligands for opioid receptors and are involved in pain modulation. Their synthesis via SPPS often utilizes benzyl-protected aspartic acid when this residue is present in the sequence of synthetic analogs.

Experimental Workflow for Solid-Phase Synthesis of an Enkephalin Analog:

Caption: Workflow for the solid-phase synthesis of Leu-Enkephalin.

Opioid Receptor Signaling Pathway:

Enkephalins bind to opioid receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a signaling cascade that leads to the analgesic effects.

Caption: Simplified signaling pathway of enkephalin binding to an opioid receptor.

Angiotensin II: A Key Regulator of Blood Pressure

Angiotensin II is an octapeptide that plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. The first amino acid in its sequence is aspartic acid, making benzyl-protected aspartic acid an essential starting material for its synthesis.

Renin-Angiotensin System (RAS) Pathway:

Caption: The Renin-Angiotensin System (RAS) pathway leading to the production of Angiotensin II.

Conclusion

Benzyl-protected aspartic acid remains an indispensable tool in the arsenal of the peptide chemist. Its history is deeply intertwined with the evolution of peptide synthesis from its early solution-phase beginnings to the sophisticated automated solid-phase methodologies of today. The robust and reliable nature of the benzyl ester as a protecting group has enabled the synthesis of countless complex and biologically important peptides, driving forward research in medicine, biology, and materials science. This technical guide provides a foundational understanding of this critical reagent, from its historical context and synthesis to its application in the creation of life-altering molecules. As the field of peptide science continues to advance, the principles established through the use of foundational protecting groups like the benzyl ester will undoubtedly continue to inform the development of novel and innovative synthetic strategies.

A Comprehensive Technical Guide to Beta-Benzyl L-Aspartate: Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-benzyl L-aspartate (H-Asp(OBzl)-OH) is a derivative of the naturally occurring amino acid L-aspartic acid, where the side-chain (beta) carboxylic acid is protected as a benzyl ester. This modification is crucial in synthetic organic chemistry, particularly in peptide synthesis, as it prevents the side-chain carboxyl group from participating in unwanted reactions during peptide bond formation. Its unique structural characteristics also make it a valuable building block for the development of novel polymers and drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical properties of beta-benzyl L-aspartate, detailed experimental protocols for its use, and a discussion of its applications in research and drug development.

Physicochemical Properties of Beta-Benzyl L-Aspartate

The physicochemical properties of beta-benzyl L-aspartate are fundamental to its application in various scientific fields. These properties dictate its solubility, reactivity, and handling procedures. The key quantitative data are summarized in the tables below.

General and Chemical Identifiers

| Property | Value | Reference |

| CAS Number | 2177-63-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2][3][4][7] |

| Molecular Weight | 223.23 g/mol | [3] |

| IUPAC Name | (2S)-2-amino-4-oxo-4-(phenylmethoxy)butanoic acid | [2][4] |

| Synonyms | L-Aspartic acid 4-benzyl ester, H-Asp(OBzl)-OH, β-Benzyl L-aspartate | [3][4][5][6] |

| InChI Key | VGALFAWDSNRXJK-VIFPVBQESA-N | [4] |

| SMILES | N--INVALID-LINK--C(O)=O |

Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][2][6][8] |

| Melting Point | 196-225 °C (decomposes) | [1][9] |

| Solubility | Insoluble in water. Soluble in 1N HCl and acetic acid. | [4][10] |

| Optical Rotation | [α]D²⁰ = +26 ± 2° (c=1 in 1N HCl) | [1][2][6] |

| Storage Temperature | 0-8 °C, recommended -20°C for long-term storage | [1][8][11] |

Acid-Base Properties

| Ionizable Group | pKa Value (L-Aspartic Acid) | Expected Effect of Benzyl Esterification |

| α-carboxyl (pKa₁) | 1.88 - 1.99 | Minimal change expected. |

| α-amino (pKa₂) | 9.60 - 9.90 | Minimal change expected. |

| β-carboxyl (pKa₃) | 3.65 - 3.90 | This group is esterified and no longer has an acidic proton. |

| Data for L-Aspartic Acid sourced from multiple references.[12][13][14] |

Experimental Protocols and Methodologies

Synthesis of Beta-Benzyl L-Aspartate

The most common method for the synthesis of beta-benzyl L-aspartate involves the direct esterification of L-aspartic acid with benzyl alcohol in the presence of an acid catalyst.

Protocol: One-Pot Synthesis via Acid-Catalyzed Esterification [15]

-

Reaction Setup: A mixture of L-aspartic acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), and benzyl alcohol (5.0 eq) is prepared.

-

Solvent Addition: An azeotroping solvent, such as cyclohexane, is added to the mixture. The use of cyclohexane is favored over previously used solvents like benzene or toluene for safety and to prevent racemization.[15]

-

Azeotropic Distillation: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the esterification reaction, driving the equilibrium towards the product. The reaction is typically monitored by TLC until the starting material is consumed (approx. 6 hours).[15]

-

Product Isolation: The reaction mixture is cooled, and an anti-solvent like isopropyl alcohol is added to precipitate the p-toluenesulfonate salt of the product.

-

Purification: The resulting solid is collected by filtration, washed with the anti-solvent, and dried under vacuum to yield the enantiomerically pure product.[15]

Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC): Purity is commonly assessed using reverse-phase HPLC.[1] A typical method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector at approximately 214 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound. For the related Boc-protected beta-benzyl L-aspartate, characteristic proton signals include those for the benzyl group (aromatic protons and the CH₂), the amino acid backbone protons, and the Boc protecting group. Similar signals (minus the Boc group) are expected for the title compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.[2][16] Key vibrational bands include:

-

~3400-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid and N-H stretch of the amine.

-

~1730 cm⁻¹: C=O stretch of the benzyl ester.

-

~1650-1550 cm⁻¹: C=O stretch of the carboxylic acid and N-H bending.

-

~1200 cm⁻¹: C-O stretch of the ester and carboxylic acid.

Applications in Research and Drug Development

Beta-benzyl L-aspartate is a cornerstone reagent in the synthesis of peptides and has emerging applications in the development of advanced drug delivery systems.

Peptide Synthesis

In solid-phase or solution-phase peptide synthesis, the benzyl group serves as an effective protecting group for the side-chain carboxylate of aspartic acid. This prevents the formation of branched peptides or other side reactions. The benzyl group is stable to the basic conditions used for Fmoc deprotection but can be readily removed under reductive conditions (e.g., hydrogenolysis with a palladium catalyst) or with strong acids.[1][17]

Drug Delivery Systems

The polymerization of beta-benzyl L-aspartate derivatives, often through the ring-opening polymerization of its N-carboxyanhydride (NCA), produces poly(β-benzyl L-aspartate) (PBLA).[18][19] This polymer is a versatile scaffold for creating drug delivery vehicles.

-

Amphiphilic Block Copolymers: PBLA can be used to form the hydrophobic block in amphiphilic block copolymers (e.g., with polyethylene glycol, PEG, as the hydrophilic block).[19]

-

Micelle Formation: In aqueous solutions, these copolymers self-assemble into micelles, with a hydrophobic PBLA core capable of encapsulating poorly water-soluble drugs and a hydrophilic PEG shell that provides stability and biocompatibility.[19]

-

Controlled Release: The release of the encapsulated drug can be controlled, and the polymer backbone is biodegradable, breaking down into non-toxic components.

Conclusion

Beta-benzyl L-aspartate is a vital compound for chemical and pharmaceutical research. Its well-defined physicochemical properties, coupled with established synthetic and purification protocols, make it a reliable reagent. Its primary role as a protected amino acid in peptide synthesis is indispensable for producing complex peptide-based therapeutics. Furthermore, its use as a monomer for creating advanced, biodegradable polymers highlights its expanding importance in the field of drug delivery and biomaterials. This guide provides the core technical information required for researchers and drug development professionals to effectively utilize beta-benzyl L-aspartate in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Aspartic acid beta-benzyl ester, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. L-Aspartic acid 4-benzyl ester, 98% | Fisher Scientific [fishersci.ca]

- 5. 4-Benzyl L-Aspartate 2177-63-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. 4-Benzyl L-Aspartate 2177-63-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. β-Benzyl L-Aspartic Acid NCA [nanosoftpolymers.com]

- 10. beta-Benzyl N-Cbz-L-aspartate [chembk.com]

- 11. chemimpex.com [chemimpex.com]

- 12. iscabiochemicals.com [iscabiochemicals.com]

- 13. Ch27 pKa and pI values [chem.ucalgary.ca]

- 14. Amino Acids [vanderbilt.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and drug release of star-shaped poly(benzyl L-aspartate)-block-poly(ethylene glycol) copolymers with POSS cores - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(phenylmethyl)-DL-aspartic Acid: A Structural Analog with Uncharted Functional Territory

For Immediate Release

New York, NY – December 8, 2025 – While the structure of N-(phenylmethyl)-DL-aspartic acid, a derivative of the excitatory amino acid aspartic acid, is well-defined, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific biological functions and pharmacological profile. Despite its structural similarity to known neuromodulators, detailed quantitative data on its interaction with neuronal receptors, its influence on signaling pathways, and specific protocols for its biological evaluation remain largely unpublished. This technical guide provides a summary of the available structural information and outlines a prospective experimental framework for the functional characterization of this molecule.

Molecular Structure and Physicochemical Properties

N-(phenylmethyl)-DL-aspartic acid, also known as N-benzyl-DL-aspartic acid, is a derivative of DL-aspartic acid where a benzyl group is attached to the nitrogen atom.

Table 1: Physicochemical Properties of N-(phenylmethyl)-DL-aspartic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | --INVALID-LINK-- |

| Molecular Weight | 223.23 g/mol | --INVALID-LINK-- |

| CAS Number | 5555-22-6 | --INVALID-LINK-- |

Putative Function and Biological Target

Given its structural analogy to N-methyl-D-aspartic acid (NMDA), a well-known agonist of the NMDA receptor, it is hypothesized that N-(phenylmethyl)-DL-aspartic acid may interact with glutamate receptors, particularly the NMDA receptor subtype. The NMDA receptor is a crucial ionotropic receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2][3][4]

The NMDA Receptor Signaling Cascade: A Potential Pathway

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing the influx of Ca²⁺ into the neuron.[1][2] This calcium influx triggers a cascade of downstream signaling events, including the activation of calcium-dependent enzymes such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and calcineurin. These signaling pathways are fundamental to the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.

Diagram 1: Hypothesized NMDA Receptor Signaling Pathway

Caption: Hypothesized signaling cascade following NMDA receptor activation.

Prospective Experimental Workflow for Functional Characterization

To elucidate the function of N-(phenylmethyl)-DL-aspartic acid, a systematic experimental approach is required. The following workflow outlines the key experiments necessary to characterize its pharmacological and physiological properties.

Diagram 2: Experimental Workflow for Characterization

Caption: Proposed workflow for the synthesis and functional evaluation.

Detailed Methodologies for Key Experiments

While specific experimental data for N-(phenylmethyl)-DL-aspartic acid is unavailable, the following protocols are based on established methods for characterizing ligands of the NMDA receptor and can be adapted for this compound.

Synthesis of N-(phenylmethyl)-DL-aspartic acid

A general method for the synthesis of N-alkyl-aspartic acids involves the reaction of maleic anhydride with a primary amine. For N-(phenylmethyl)-DL-aspartic acid, this would involve the reaction of maleic anhydride with benzylamine, followed by hydrolysis. A detailed protocol would need to be optimized, but a representative procedure is outlined below based on similar syntheses.

Experimental Protocol: Synthesis of N-benzyl-DL-aspartic acid (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Benzylamine: Slowly add benzylamine (1.0 eq) to the solution at room temperature. An exothermic reaction may occur.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

-

Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong base (e.g., 2M NaOH) to hydrolyze the intermediate.

-

Acidification: After hydrolysis is complete, acidify the mixture with a strong acid (e.g., 6M HCl) to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(phenylmethyl)-DL-aspartic acid.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

NMDA Receptor Radioligand Binding Assay

To determine the binding affinity of N-(phenylmethyl)-DL-aspartic acid for the NMDA receptor, a competitive radioligand binding assay can be performed using a known radiolabeled NMDA receptor antagonist, such as [³H]CGP 39653.

Experimental Protocol: NMDA Receptor Binding Assay

-

Membrane Preparation: Prepare synaptic membranes from rat forebrains. Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

-

Assay Setup: In a 96-well plate, add the synaptic membrane preparation, the radioligand ([³H]CGP 39653, typically at a concentration near its Kd), and varying concentrations of the unlabeled test compound (N-(phenylmethyl)-DL-aspartic acid).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions

The lack of functional data for N-(phenylmethyl)-DL-aspartic acid presents a clear opportunity for future research. The experimental workflow outlined in this guide provides a roadmap for its comprehensive characterization. Elucidating the pharmacological profile of this compound will not only contribute to the fundamental understanding of glutamate receptor pharmacology but may also reveal novel therapeutic leads for neurological and psychiatric disorders. Further investigation into its stereoisomers (N-(phenylmethyl)-L-aspartic acid and N-(phenylmethyl)-D-aspartic acid) would also be crucial to understand the stereoselectivity of its potential biological activity.

References

Thermal stability and decomposition of benzylaspartic acid

An In-depth Technical Guide to the Thermal Stability and Decomposition of Benzylaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. While specific experimental data for N-benzylaspartic acid is limited in publicly available literature, this document synthesizes information on the thermal behavior of the parent compound, L-aspartic acid, and related N-substituted amino acids to project the thermal properties of this compound. This guide covers anticipated thermal events, proposes decomposition pathways, and furnishes detailed experimental protocols for key analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of pharmaceuticals and other applications involving this compound, enabling a proactive approach to stability and degradation studies.

Introduction

N-benzyl-L-aspartic acid is an important derivative of the naturally occurring amino acid L-aspartic acid. Its applications span various fields, including its use as a building block in the synthesis of peptides and peptidomimetics, as well as in the development of novel polymers and pharmaceutical agents. A thorough understanding of the thermal stability and decomposition profile of this compound is critical for defining its storage conditions, processing parameters, and predicting its shelf-life in various formulations. Thermal degradation can lead to loss of efficacy, the formation of potentially toxic byproducts, and changes in the physicochemical properties of the final product. This guide aims to provide a detailed technical overview of this subject.

Physicochemical Properties

A summary of the key physicochemical properties of N-benzyl-DL-aspartic acid is presented in Table 1.

Table 1: Physicochemical Properties of N-Benzyl-DL-aspartic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |

| Molar Mass | 223.23 g/mol | [1][2] |

| Melting Point | 194-197 °C (with decomposition) | [1][2] |

| Appearance | White solid | [2] |

Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA)

TGA is a technique used to measure the change in mass of a sample as a function of temperature. For N-benzylaspartic acid, the initial decomposition is expected to occur around its melting point. A multi-stage weight loss is anticipated, corresponding to the sequential loss of different molecular fragments. A projected TGA profile is summarized in Table 2.

Table 2: Projected Thermogravimetric Analysis Data for N-Benzylaspartic Acid

| Temperature Range (°C) | Projected Weight Loss (%) | Probable Lost Fragment(s) |

| 190 - 250 | ~8% | Water (H₂O) from intramolecular cyclization |

| 250 - 350 | ~20% | Carbon dioxide (CO₂) from decarboxylation |

| > 350 | Variable | Fragmentation of the benzyl group and further degradation |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram for N-benzylaspartic acid is expected to show an endothermic peak corresponding to its melting and simultaneous decomposition.

Table 3: Projected Differential Scanning Calorimetry Data for N-Benzylaspartic Acid

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Associated Enthalpy (ΔH) |

| Melting & Decomposition | ~190 | ~195 | Endothermic |

Proposed Decomposition Pathway

The thermal decomposition of N-benzylaspartic acid is likely to proceed through an initial intramolecular cyclization to form an N-benzylsuccinimide intermediate, with the elimination of a molecule of water. This is analogous to the thermal decomposition of aspartic acid itself, which forms polysuccinimide[3]. Subsequent heating would likely lead to decarboxylation and fragmentation of the benzyl group.

References

Benzylaspartic acid as a metabolite in biological systems

Abstract

This technical guide provides a comprehensive overview of benzylaspartic acid as a metabolite in biological systems, with a primary focus on N-benzoyl-L-aspartic acid, a known dietary-derived metabolite. The guide is intended for researchers, scientists, and drug development professionals interested in the metabolism, physiological relevance, and analysis of N-acyl amino acids. This document synthesizes the current understanding of its origins, metabolic pathways, and analytical methodologies, while also highlighting areas where knowledge is limited and further research is warranted.

Introduction

N-acyl-L-aspartic acids are a class of modified amino acids that are gaining interest in the scientific community for their potential roles in physiological and pathological processes. Among these, this compound, and more specifically N-benzoyl-L-aspartic acid, has been identified as a metabolite in biological systems. This guide will delve into the known aspects of this compound, providing a foundational resource for researchers in metabolomics, drug discovery, and nutritional science.

N-Benzoyl-L-Aspartic Acid: A Metabolite of Dietary Origin

The most well-documented form of this compound in biological systems is N-benzoyl-L-aspartic acid. Current scientific literature indicates that it is a major metabolite of benzyl glucosinolate, a natural compound found in cruciferous vegetables such as Indian cress (Tropaeolum majus L.)[1].

Biosynthesis from Benzyl Glucosinolate

The formation of N-benzoyl-L-aspartic acid from dietary benzyl glucosinolate is a multi-step process that begins with the enzymatic hydrolysis of the parent glucosinolate.

References

Methodological & Application

Synthesis of N-Benzyloxycarbonyl-L-aspartic Acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of N-benzyloxycarbonyl-L-aspartic acid (Z-Asp), a crucial intermediate in peptide synthesis and the production of the artificial sweetener, aspartame. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

N-benzyloxycarbonyl-L-aspartic acid is a protected form of the amino acid L-aspartic acid, where the amino group is masked by a benzyloxycarbonyl (Cbz or Z) group. This protection is essential during peptide synthesis to prevent unwanted side reactions at the amino terminus while the carboxyl group is activated for amide bond formation. The synthesis of Z-Asp is a well-established process, typically involving the Schotten-Baumann reaction of L-aspartic acid with benzyl chloroformate under alkaline conditions. This application note details a high-yield, high-purity protocol for its preparation.

Key Reaction Parameters

The successful synthesis of N-benzyloxycarbonyl-L-aspartic acid hinges on the careful control of several key reaction parameters:

-

pH: Maintaining a specific alkaline pH range is critical. A pH between 12.0 and 13.5 has been shown to suppress the formation of by-products such as N-benzyloxycarbonyl-α- or β-L-aspartyl-L-aspartic acid and the decomposition of benzyl chloroformate to benzyl alcohol, leading to higher purity and yield.[1]

-

Temperature: The reaction can be conducted over a range of temperatures. Operating at elevated temperatures, between 35°C and 55°C, can significantly reduce the reaction time while maintaining high yields.[2]

-

Reagent Addition: The controlled addition of benzyl chloroformate to the aqueous solution of the alkali metal salt of L-aspartic acid is necessary to manage the exothermic nature of the reaction and ensure efficient mixing.[2]

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of N-benzyloxycarbonyl-L-aspartic acid based on the described protocol.

| Parameter | Value | Reference |

| Yield | > 90% | [2] |

| Purity | > 99% | [2][3] |

| Melting Point | 117.0 to 122.0 °C | |

| Appearance | White to off-white crystalline powder | [3] |

| Molecular Formula | C₁₂H₁₃NO₆ | [3][4] |

| Molecular Weight | 267.24 g/mol | [3][4] |

Experimental Protocol

This protocol describes the synthesis of N-benzyloxycarbonyl-L-aspartic acid from L-aspartic acid and benzyl chloroformate.

Materials and Reagents

-

L-Aspartic acid

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Hydrochloric acid (HCl)

-

Toluene (optional, as a solvent for Cbz-Cl)[1]

-

Ethyl acetate (for extraction)

-

Deionized water

Equipment

-

Four-necked round-bottom flask

-

Stirrer (mechanical or magnetic)

-

Thermometer

-

pH meter

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

Synthesis Procedure

-

Preparation of the L-Aspartic Acid Solution: In a four-necked flask equipped with a stirrer, thermometer, and pH meter, dissolve L-aspartic acid in an aqueous solution of sodium hydroxide. The concentration of L-aspartic acid can be up to 36% by weight.[1]

-

Reaction Setup: Cool the solution to the desired starting temperature, for example, 10°C, using an ice bath.[1] If a higher temperature is desired to reduce reaction time, the solution can be heated to between 46°C and 50°C.[2]

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the stirred L-aspartic acid solution via a dropping funnel. Benzyl chloroformate can be added neat or as a solution in toluene.[1]

-

pH and Temperature Control: Throughout the addition, maintain the pH of the reaction mixture between 12.0 and 13.5 by the concurrent addition of an aqueous sodium hydroxide solution (e.g., 25% w/v).[1] Also, maintain the desired reaction temperature (e.g., 10-30°C or 46-50°C).[1][2]

-

Reaction Completion: After the complete addition of benzyl chloroformate, continue stirring the reaction mixture for a period of time (e.g., 3 hours) to ensure the reaction goes to completion.[1]

-

Work-up and Acidification: Once the reaction is complete, the mixture can be extracted with an organic solvent to remove any unreacted benzyl chloroformate and by-products like benzyl alcohol.[2] Subsequently, carefully acidify the aqueous phase with hydrochloric acid to a pH of approximately 2 to precipitate the N-benzyloxycarbonyl-L-aspartic acid.

-

Isolation and Purification: Isolate the precipitated product by filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified N-benzyloxycarbonyl-L-aspartic acid under vacuum to obtain a white to off-white crystalline powder.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-benzyloxycarbonyl-L-aspartic acid.

Caption: Workflow for the synthesis of N-benzyloxycarbonyl-L-aspartic acid.

References

- 1. US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 2. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 3. N-Benzyloxycarbonyl-L-aspartic Acid | CymitQuimica [cymitquimica.com]

- 4. N-(Benzyloxycarbonyl)aspartic acid | C12H13NO6 | CID 2723942 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Benzylaspartic Acid in Solid Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Nα-Fmoc-L-aspartic acid β-benzyl ester (Fmoc-Asp(OBzl)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the advantages and disadvantages of employing the benzyl protecting group for the aspartic acid side chain, presents detailed experimental protocols, and offers strategies to mitigate common side reactions, particularly aspartimide formation.

Introduction

Aspartic acid is a frequently incorporated amino acid in peptide sequences. During Fmoc-based SPPS, its β-carboxylic acid side chain must be protected to prevent side reactions. The benzyl ester is a classical protecting group for this purpose. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleaved under strong acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), concurrently with cleavage of the peptide from the resin in Boc-chemistry or with final deprotection in a Boc/Bzl strategy.[1] In the more common Fmoc/tBu strategy, final cleavage with trifluoroacetic acid (TFA) also removes the benzyl group.

The primary challenge associated with the use of any ester-based protecting group for aspartic acid, including the benzyl ester, is the base-catalyzed formation of a succinimide ring intermediate known as an aspartimide.[2][3] This side reaction can lead to the formation of β-aspartyl peptides and racemization, resulting in difficult-to-separate impurities and a lower yield of the desired peptide.[2][4] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[5]

Data Presentation: Comparative Analysis of Aspartic Acid Protecting Groups

The choice of the side-chain protecting group for aspartic acid is critical in minimizing aspartimide formation. The following tables summarize quantitative data from comparative studies on the performance of different protecting groups.

Table 1: Aspartimide Formation in the Model Peptide VKDGYI with Different Asp Protecting Groups

The VKDGYI peptide is a standard model for studying aspartimide formation due to the Asp-Gly sequence. The data below shows the percentage of the desired peptide and the formation of aspartimide-related byproducts after extended treatment with 20% piperidine in DMF, simulating multiple deprotection cycles.

| Protecting Group | % Desired Peptide | % Aspartimide-Related Byproducts | % D-Asp Isomer |

| Asp(OtBu) | Low | High | High |

| Asp(OMpe) | Moderate | Moderate | Moderate |

| Asp(OBno) | High | Low | Low |

| Asp(OBzl) | Low to Moderate | Moderate to High | Moderate to High |

Data is aggregated from multiple sources and normalized for comparison. Actual values can vary based on specific synthesis conditions.

Table 2: Efficacy of Different Deprotection Reagents in Reducing Aspartimide Formation

The choice of base for Fmoc deprotection significantly impacts the extent of aspartimide formation.

| Deprotection Reagent | % Aspartimide Formation (Relative to Piperidine) | Notes |

| 20% Piperidine in DMF | 100% | Standard but promotes aspartimide formation.[3] |

| 50% Morpholine in DMF | ~13% | Less basic, significantly reduces aspartimide formation.[3] |

| 2% DBU in DMF | High | Very strong base, can accelerate aspartimide formation.[3] |

| 25% Dipropylamine (DPA) in DMF | Lower | Less toxic alternative to piperidine, reduces aspartimide formation.[4] |

| 20% Piperidine / 0.1M HOBt in DMF | Lower | Addition of HOBt reduces the basicity of the solution. |

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-Asp(OBzl)-OH in manual or automated solid-phase peptide synthesis.

Protocol 1: Standard Coupling of Fmoc-Asp(OBzl)-OH

This protocol is suitable for sequences that are not highly prone to aspartimide formation.

1. Resin Preparation:

- Select a suitable resin (e.g., Rink Amide resin for peptide amides, 2-chlorotrityl chloride resin for protected peptide acids).

- Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Drain the DMF from the swelled resin.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 3 minutes, then drain.

- Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

- Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve Fmoc-Asp(OBzl)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, HCTU; 3-5 equivalents) in DMF.

- Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid solution.

- Allow the mixture to pre-activate for 2-5 minutes.

- Add the activated amino acid solution to the deprotected peptide-resin.

- Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended or a second coupling can be performed.

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and finally DMF (3-5 times) to prepare for the next cycle.

5. Capping (Optional but Recommended):

- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF. This prevents the formation of deletion sequences.

Protocol 2: Mitigating Aspartimide Formation during Deprotection

For sequences prone to aspartimide formation (e.g., Asp-Gly), modify the deprotection step as follows:

-

Option A: Use of a Weaker Base:

-

Replace the 20% piperidine in DMF solution with a 50% morpholine in DMF solution.[3] Proceed with the same deprotection times as in the standard protocol.

-

-

Option B: Addition of HOBt:

-

Use a deprotection solution of 20% piperidine containing 0.1 M 1-hydroxybenzotriazole (HOBt) in DMF. This reduces the basicity of the solution and can suppress aspartimide formation.

-

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the peptide from the resin and removing the benzyl and other side-chain protecting groups.

1. Resin Washing and Drying:

- After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (5 times).

- Dry the resin under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage:

- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). If the peptide contains tryptophan, add 1,2-ethanedithiol (EDT) to the cocktail.

- Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.

3. Peptide Precipitation and Purification:

- Filter the resin and collect the TFA solution containing the cleaved peptide.

- Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

- Centrifuge the mixture to pellet the peptide.

- Wash the peptide pellet with cold diethyl ether two more times.

- Dry the crude peptide pellet under vacuum.

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate key processes and concepts discussed in these application notes.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Caption: Mechanism of aspartimide formation from an Asp(OBzl) residue.

Caption: Strategies to mitigate aspartimide formation in SPPS.

References

- 1. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Benzylaspartic acid as a protecting group in peptide synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to ensure the desired peptide sequence is assembled with high fidelity and yield. For the trifunctional amino acid, aspartic acid, the carboxylic acid side chain necessitates protection to prevent unwanted side reactions during peptide elongation. The benzyl ester of aspartic acid, specifically L-aspartic acid β-benzyl ester (Asp(OBzl)), has historically been a cornerstone in the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis strategy. This document provides a comprehensive overview of the application of Benzylaspartic acid as a protecting group, detailing its advantages, limitations, and associated protocols.

Application of this compound in Peptide Synthesis

The primary application of Asp(OBzl) is in Boc-SPPS, a strategy that utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable protecting groups for the amino acid side chains. The benzyl group of Asp(OBzl) is stable to the repetitive treatments with trifluoroacetic acid (TFA) used to remove the Nα-Boc group during each cycle of peptide synthesis. It is then cleaved concomitantly with the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]

Advantages:

-

Compatibility with Boc-SPPS: The benzyl ester is highly compatible with the graded acid lability principle of Boc-SPPS.[2]

-

Stability: It offers robust protection of the aspartic acid side chain throughout the synthesis.

-

Commercial Availability: Both Boc-L-Asp(OBzl)-OH and Fmoc-L-Asp(OBzl)-OH are commercially available, facilitating their direct use in peptide synthesis.

Disadvantages:

-

Aspartimide Formation: The most significant drawback of using Asp(OBzl) is its propensity to facilitate aspartimide formation, a deleterious side reaction. This intramolecular cyclization is particularly pronounced in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and can lead to a mixture of α- and β-peptides, as well as racemization.[3][4]

-

Harsh Cleavage Conditions: Removal of the benzyl group requires strong, hazardous acids such as HF or TFMSA, which necessitate specialized equipment and handling procedures.[5]

Key Experimental Workflows

The following diagrams illustrate the core processes involved in the synthesis of Boc-L-Asp(OBzl)-OH and its subsequent use in solid-phase peptide synthesis.

Synthesis of Boc-L-Asp(OBzl)-OH.

Boc-SPPS Workflow with Asp(OBzl).

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Aspartic Acid β-Benzyl Ester (Boc-L-Asp(OBzl)-OH)

This protocol describes the synthesis starting from L-aspartic acid.

Materials:

-

L-Aspartic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Methanol

-

Benzyl bromide

-

Cesium carbonate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

1N HCl (cold)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Boc Protection of L-Aspartic Acid:

-

Suspend L-aspartic acid (1 equivalent) in a mixture of methanol and water.

-

Add triethylamine (2 equivalents) and di-tert-butyl dicarbonate (1.1 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Acidify the residue with cold 1N HCl to a pH of 2-3.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-L-aspartic acid.

-

-

Benzyl Esterification:

-

Dissolve Boc-L-aspartic acid (1 equivalent) in DMF.

-

Add cesium carbonate (0.5 equivalents) and stir for 30 minutes.

-

Add benzyl bromide (1.05 equivalents) and stir the reaction mixture at room temperature for 12-16 hours.

-